molecular formula C10H4BrClN2 B1291699 8-Bromo-4-chloro-quinoline-3-carbonitrile CAS No. 936497-82-4

8-Bromo-4-chloro-quinoline-3-carbonitrile

Cat. No. B1291699
CAS RN: 936497-82-4
M. Wt: 267.51 g/mol
InChI Key: QHLROYHGQHENCI-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-quinoline-3-carbonitrile is a quinoline derivative . It is a nitrogen-containing bicyclic compound . The molecule bears a pyridyl group .


Synthesis Analysis

Quinoline derivatives are widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, it undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .


Molecular Structure Analysis

The molecular formula of 8-Bromo-4-chloro-quinoline-3-carbonitrile is C10H4BrClN2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The average mass of 8-Bromo-4-chloro-quinoline-3-carbonitrile is 242.500 Da and the monoisotopic mass is 240.929382 Da . The density is 1.7±0.1 g/cm3, boiling point is 314.6±22.0 °C at 760 mmHg, and the flash point is 144.1±22.3 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Design

8-Bromo-4-chloro-quinoline-3-carbonitrile: is a valuable compound in medicinal chemistry due to its quinoline core, which is a common scaffold in drug design. Quinolines are known for their broad spectrum of biological activities, and functionalization at different positions allows for a variety of pharmacological activities . This compound can be used as a building block for synthesizing potential drug candidates, especially in the development of antimalarial, antibacterial, and anticancer agents.

Organic Synthesis

In organic synthesis, 8-Bromo-4-chloro-quinoline-3-carbonitrile serves as a versatile intermediate. It can undergo various chemical reactions, including coupling reactions, nucleophilic substitutions, and cycloadditions, to create complex molecules with potential biological activities . Its halogen atoms make it particularly reactive for cross-coupling reactions, a staple in constructing carbon-carbon bonds in organic synthesis.

Pharmacology

The compound’s derivatives have been explored for their anti-inflammatory activities. For instance, quinoline derivatives bearing a chlorine substituent have exhibited significant anti-inflammatory potential in in vivo studies . This suggests that 8-Bromo-4-chloro-quinoline-3-carbonitrile could be modified to enhance its efficacy as an anti-inflammatory agent.

Industrial Applications

While primarily used in research and development, 8-Bromo-4-chloro-quinoline-3-carbonitrile has potential industrial applications as well. It could be used in the synthesis of dyes, pigments, and other materials that require stable, heterocyclic compounds as precursors .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the swift development of new molecules containing this nucleus is expected .

properties

IUPAC Name

8-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLROYHGQHENCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-quinoline-3-carbonitrile

CAS RN

936497-82-4
Record name 8-bromo-4-chloroquinoline-3-carbonitrile
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